molecular formula C5H14ClN5 B12992851 N-Propylbiguanide hydrochloride CAS No. 20351-28-4

N-Propylbiguanide hydrochloride

Cat. No.: B12992851
CAS No.: 20351-28-4
M. Wt: 179.65 g/mol
InChI Key: HGRYADBWOJPLHK-UHFFFAOYSA-N
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Description

N-Propylbiguanide hydrochloride is a proprietary biguanide derivative supplied for research and development purposes. Biguanides are a significant class of organic compounds known for their diverse biological activities. Researchers are exploring the potential of novel biguanide structures in various fields. As a research chemical, this compound could be of interest for investigating structure-activity relationships within the biguanide family, which includes well-known entities such as the antimalarial proguanil and the disinfectant polyhexamethylene biguanide (PHMB) . The specific applications, mechanism of action, and research value of this compound are subject to ongoing investigation. It is strictly for research use in a controlled laboratory environment. This product is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct their own thorough characterization and efficacy studies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

20351-28-4

Molecular Formula

C5H14ClN5

Molecular Weight

179.65 g/mol

IUPAC Name

1-(diaminomethylidene)-2-propylguanidine;hydrochloride

InChI

InChI=1S/C5H13N5.ClH/c1-2-3-9-5(8)10-4(6)7;/h2-3H2,1H3,(H6,6,7,8,9,10);1H

InChI Key

HGRYADBWOJPLHK-UHFFFAOYSA-N

Canonical SMILES

CCCN=C(N)N=C(N)N.Cl

Origin of Product

United States

Ii. Synthetic Methodologies for N Propylbiguanide Hydrochloride and Its Analogues

Established Synthetic Pathways for N-Propylbiguanide Hydrochloride

The primary methods for synthesizing this compound involve the reaction of either N-propylguanidine precursors or the direct combination of propylamine (B44156) with cyanamide (B42294) derivatives.

One of the fundamental approaches to synthesizing this compound involves the use of N-propylguanidine as a starting material. This method is a variation of the classical biguanide (B1667054) synthesis, which traditionally involves the coupling of a guanidine (B92328) derivative with a cyanamide. While specific details on the direct use of N-propylguanidine are not extensively documented in the provided results, the general principle of biguanide formation from guanidine derivatives is a cornerstone of biguanide chemistry. nih.gov

A more common and well-documented method for preparing this compound is the reaction between propylamine and a cyanoguanidine (dicyandiamide). scholaris.ca This reaction is typically conducted under acidic conditions, with hydrochloric acid being the preferred acid to facilitate the protonation of the nitrile group in cyanoguanidine. scholaris.ca This protonation activates the molecule for a nucleophilic attack by the amine group of propylamine, a step that is otherwise very slow. scholaris.ca The ideal pH for this reaction is reported to be around 2.6. scholaris.ca

The general reaction can be summarized as the condensation of an amine hydrochloride with cyanoguanidine, often by heating the mixture in a suitable solvent or even under solvent-free fusion conditions. nih.gov For instance, various cycloalkyl- and benzylbiguanides have been synthesized with good yields (69–84%) by fusing the corresponding amine hydrochlorides with cyanoguanidine at high temperatures (180–200 °C) for a short duration of one hour. nih.gov

Optimization of Synthetic Conditions for this compound: Yield, Purity, and Reaction Efficiency

For the synthesis involving cyanoguanidine and amine hydrochlorides, early methods involved heating the reactants in a polar solvent, such as alcohol. nih.gov More recent developments have explored solvent-free fusion at elevated temperatures, which can significantly reduce the reaction time. nih.gov The use of microwave irradiation has also been reported as a method to synthesize biguanides, offering another avenue for process optimization. scholaris.ca

The table below summarizes findings from various synthetic approaches for biguanides, which can be extrapolated to the synthesis of this compound.

ReactantsMethodConditionsYieldReference
1-Phenylamine hydrochloride and CyanoguanidineReflux in aqueous HCl (1 M)12 hours84% scholaris.ca
1,3-Phenylenediamine dihydrochloride (B599025) and CyanoguanidineReflux in aqueous HCl (1 M)12 hours51% scholaris.ca
1,4-Phenylenediamine dihydrochloride and CyanoguanidineReflux in aqueous HCl (1 M)12 hours61% scholaris.ca
Cycloalkyl/Benzylamine hydrochlorides and CyanoguanidineFusion180–200 °C, 1 hour69–84% nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of biguanide synthesis, green chemistry principles are being applied to reduce the environmental impact of these processes. nih.gov

One key strategy is the use of water as a solvent, which is a benign and abundant resource. acs.org Micellar catalysis in aqueous media has emerged as a promising green approach. nih.govacs.org This technique involves the use of surfactants to form micelles in water, creating a microenvironment that can solubilize hydrophobic reactants and facilitate reactions. nih.govacs.org While the direct application to this compound synthesis is not explicitly detailed, the successful use of metformin (B114582) hydrochloride, a related biguanide, as a ligand in Suzuki-Miyaura coupling reactions in pure water highlights the potential of aqueous-based systems for biguanide chemistry. nih.govacs.org

The development of recyclable catalytic systems is another important aspect of green chemistry. nih.gov The goal is to create catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. nih.gov

Derivatization Strategies for this compound and Related Analogues

Derivatization of the biguanide structure allows for the introduction of various functional groups, which can modulate the compound's chemical and physical properties. nih.gov Biguanides can be substituted at the N1 and N5 positions, providing opportunities to create a wide range of analogues with tailored characteristics. scholaris.ca

The introduction of specific functional groups can enhance the reactivity of this compound for various applications. For example, the incorporation of alkyl chains can impart amphiphilic properties, leading to the formation of surfactants. nih.govacs.org These biguanide-containing surfactants can self-assemble into micelles, which are useful in catalysis and other applications. nih.gov

Furthermore, the biguanide moiety itself, with its two "imine-like" functions, acts as a bidentate ligand capable of coordinating with various metals. nih.govacs.org This property is fundamental to its use in coordination chemistry and as a ligand in metal-catalyzed reactions. nih.govacs.org The ability to introduce additional functional groups through derivatization can further enhance these coordination properties, leading to the development of novel catalysts and materials. nih.gov

Formation of Substituted N-Propylbiguanide Derivatives

The formation of substituted N-propylbiguanide derivatives typically involves the reaction of a suitably substituted amine with a cyanoguanidine precursor. This method offers a straightforward and adaptable route to a variety of N-alkyl and N-aryl substituted propylbiguanides. The core reaction involves the nucleophilic addition of an amine to the cyano group of a cyanoguanidine.

A common and well-established method for synthesizing N-substituted biguanides is the reaction of dicyandiamide (B1669379) (1-cyanoguanidine) with a primary or secondary amine in an acidic medium. nih.govnih.gov The reaction is believed to proceed via the protonation of the cyano group in dicyandiamide, which enhances its electrophilicity and facilitates the nucleophilic attack by the amine. researchgate.net The acidity of the reaction medium has been shown to significantly influence the reaction rate, with a pH of around 2.5-2.6 being optimal for the reaction of aniline (B41778) with dicyandiamide. researchgate.net

This synthetic strategy can be adapted to produce a wide array of substituted biguanides. For instance, new 1-substituted-biguanide hydrochloride salts have been synthesized by reacting various amines and hydrazines, such as benzo[1,3-d]dioxol-5-amine, phenylhydrazine, and N,N-dimethylhydrazinecarboxamide, with dicyandiamide in the presence of dilute hydrochloric acid. nih.gov

The synthesis of proguanil (B194036), an analogue of N-propylbiguanide, provides a well-documented example of this methodology. Proguanil, which is N-(4-chlorophenyl)-N'-(1-methylethyl)biguanide, can be synthesized through two related pathways. One route involves the condensation of isopropyldicyandiamide with 4-chloroaniline. researchgate.net Alternatively, p-chlorophenylcyanoguanidine can be reacted with isopropylamine (B41738). google.com A patent describes the preparation of proguanil hydrochloride by reacting p-chlorophenylcyanoguanidine with a molar excess of isopropylamine in a suitable solvent in the presence of a metal salt. google.com The synthesis of proguanil impurities, such as 1,5-bis(4-chlorophenyl)biguanide and 1,5-bis(1-methylethyl)biguanide, also utilizes similar condensation reactions. derpharmachemica.com

The versatility of using substituted anilines and benzylamines with dicyandiamide has been demonstrated, with tolerance for a range of functional groups including alkyl, ether, halogen, nitro, and ester groups. scholaris.ca This adaptability allows for the creation of a library of N-aryl-N'-propylbiguanide derivatives. The general scheme for the synthesis of an N-aryl-N'-propylbiguanide would involve the reaction of n-propylamine with an N-aryl-cyanoguanidine or, conversely, the reaction of an aniline derivative with N-propyl-cyanoguanidine.

Microwave irradiation has also been employed to facilitate the reaction between substituted anilines or benzylamines and dicyandiamide, offering a potentially faster and more efficient synthetic route. scholaris.ca

Below are interactive data tables summarizing the synthesis of various substituted biguanide derivatives, illustrating the scope of this synthetic methodology.

Table 1: Synthesis of 1-Substituted Biguanide Derivatives from Dicyandiamide

Starting Amine/HydrazineProductReference
2,4-Dimethoxyaniline1-(2,4-Dimethoxyphenyl)biguanide hydrochloride nih.gov
Hydrazine1-Aminobiguanide hydrochloride nih.gov
Methylhydrazine1-(Methylamino)biguanide hydrochloride nih.gov
Benzo[1,3-d]dioxol-5-amine1-(Benzo[d] scholaris.caCurrent time information in Bangalore, IN.dioxol-5-yl)biguanide hydrochloride nih.gov
Phenylhydrazine1-Anilinobiguanide hydrochloride nih.gov
Benzohydrazide1-Benzamidobiguanide hydrochloride nih.gov
2-Phenylacetohydrazide1-(2-Phenylacetamido)biguanide hydrochloride nih.gov

Table 2: Synthesis of Proguanil and Related Impurities

Reactant 1Reactant 2ProductReference
p-Chlorophenyl dicyandiamideIsopropylamineProguanil google.com
Isopropyldicyandiamide4-ChloroanilineProguanil researchgate.net
p-Chlorophenyl dicyandiamidep-Chloroaniline1,5-Bis(4-chlorophenyl)biguanide (Impurity C) derpharmachemica.com
Isopropylamine hydrochlorideSodium dicyanamide1,5-Bis(1-methylethyl)biguanide (Impurity D) derpharmachemica.com

Iii. Advanced Analytical and Structural Characterization of N Propylbiguanide Hydrochloride

Spectroscopic Techniques for Elucidating N-Propylbiguanide Hydrochloride Structure and Purity

Spectroscopic methods provide profound insights into the atomic and molecular level details of this compound, enabling its unambiguous identification and the assessment of its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR, the chemical shifts, signal multiplicities, and integration values of the protons in the n-propyl group and the biguanide (B1667054) moiety allow for the confirmation of the compound's identity. For instance, the characteristic signals for the methyl (CH₃), methylene (B1212753) (CH₂), and amine (NH) protons can be assigned based on their expected chemical shifts and coupling patterns. Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in assigning these signals unambiguously. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and its chemical shift is indicative of its bonding environment. For example, the carbon atoms of the propyl chain will have different chemical shifts from the carbon atoms within the biguanide functional group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data is predictive and may vary based on the solvent and experimental conditions.

AtomTypePredicted Chemical Shift (ppm)Multiplicity
H (on N)¹HBroad singlets
H (on propyl CH₂)¹HTriplett
H (on propyl CH₂)¹HSextetsext
H (on propyl CH₃)¹HTriplett
C (biguanide)¹³C~160-
C (propyl CH₂)¹³C~40-50-
C (propyl CH₂)¹³C~20-30-
C (propyl CH₃)¹³C~10-15-

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of the chemical bonds within this compound. These methods provide a molecular fingerprint, allowing for the identification of functional groups and the confirmation of the compound's structure.

IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of the molecule. Key vibrational bands for this compound would include N-H stretching vibrations, C-N stretching vibrations, and the bending vibrations of the alkyl chain. The presence of the hydrochloride salt can also influence the positions of these bands, particularly those associated with the amine groups.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Raman is particularly sensitive to non-polar bonds and can be useful in analyzing the C-C backbone of the propyl group and the symmetric vibrations of the biguanide moiety. The combination of IR and Raman spectra offers a more complete vibrational analysis of the molecule. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Stretching3200-3500
C-H (alkyl)Stretching2850-2960
C=N (biguanide)Stretching1600-1680
N-H (amine)Bending1550-1650
C-NStretching1000-1350

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound. It can also be used to elucidate the structure of the molecule through fragmentation analysis.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like this compound. researchgate.net In ESI-MS, the compound is ionized directly from solution, typically yielding a protonated molecule [M+H]⁺. The accurate mass measurement of this ion can be used to confirm the molecular formula of the compound. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of this compound, although derivatization may be necessary to increase its volatility and thermal stability. mdpi.com In GC-MS, the compound is first separated from other components in a mixture by gas chromatography and then introduced into the mass spectrometer for detection and identification. The resulting mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

IonTechniqueExpected m/z
[M+H]⁺ (N-Propylbiguanide)ESI-MS144.1448
Molecular Ion (N-Propylbiguanide)GC-MS143.1375

UV-Visible spectroscopy is a valuable tool for the quantitative analysis of this compound and for studying its electronic transitions. mhlw.go.jpnihs.go.jp The biguanide chromophore in the molecule absorbs ultraviolet light in a specific wavelength range.

By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), the concentration of the compound can be determined using the Beer-Lambert law. jddtonline.info This method is often used for routine quality control and in dissolution studies. A calibration curve is typically generated by plotting the absorbance of a series of standard solutions of known concentrations against their respective concentrations. nih.gov

Interactive Data Table: UV-Visible Spectroscopy Parameters for this compound

ParameterValue
λmax (in 0.1 N HCl)~234 nm
Molar Absorptivity (ε)Concentration-dependent
Linearity RangeDependent on instrument and path length

Chromatographic Methods for this compound Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from impurities and for its precise quantification in various samples.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of this compound due to its high resolution, sensitivity, and versatility. nih.gov

A typical HPLC method for this compound involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter that affects the retention and peak shape of the basic biguanide compound. Detection is commonly achieved using a UV detector set at the λmax of the compound. nih.gov

The method can be validated for linearity, accuracy, precision, and specificity to ensure reliable and accurate quantification of this compound in bulk drug substances and pharmaceutical formulations.

Interactive Data Table: Typical HPLC Method Parameters for this compound Analysis

ParameterTypical Conditions
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Phosphate Buffer (pH adjusted)
Flow Rate1.0 mL/min
Injection Volume10-20 µL
DetectionUV at ~234 nm
Retention TimeDependent on specific conditions

Gas Chromatography (GC) Considerations for this compound and its Derivatives

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, the direct analysis of highly polar and non-volatile compounds like biguanides, including this compound, presents significant challenges. The presence of multiple amine functional groups contributes to strong intermolecular hydrogen bonding, leading to low volatility and poor chromatographic performance, such as peak tailing. researchgate.netyoutube.comyoutube.com

To overcome these limitations, derivatization is an essential sample preparation step. researchgate.netyoutube.comyoutube.com This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. youtube.comyoutube.com Common derivatization strategies for compounds containing active hydrogen atoms, such as those in the biguanide structure, include:

Silylation: This is a widely used method where active hydrogens in hydroxyl, carboxyl, and amine groups are replaced with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.comyoutube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed. youtube.com

Acylation: This involves the reaction of the analyte with an acylating agent to form esters or amides. This reduces the polarity and increases the volatility of the compound. researchgate.net

Alkylation: This method introduces an alkyl group into the molecule, which can also enhance volatility. researchgate.net

Once derivatized, the resulting products can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. The GC-MS analysis of derivatized N-Propylbiguanide would provide detailed information on its purity and could be used to identify and quantify any related impurities or degradation products. nih.govnih.gov While specific GC methods for this compound are not extensively documented in publicly available literature, the general principles of derivatization followed by GC-MS analysis, as applied to other polar compounds, would be the standard approach. nih.govnih.gov

Capillary Electrophoresis (CE) in this compound Analysis

Capillary electrophoresis (CE) has emerged as a powerful and versatile analytical technique for the analysis of a wide range of compounds, including pharmaceuticals. nih.gov Its high efficiency, rapid analysis time, and low sample and reagent consumption make it an attractive alternative to traditional chromatographic methods. researchgate.net For a charged molecule like this compound, several CE modes are particularly relevant.

Capillary Zone Electrophoresis (CZE) is the simplest form of CE, where separation is based on the differences in the electrophoretic mobility of analytes in a buffer-filled capillary under the influence of an electric field. mdpi.com Since this compound is a basic compound, it will be positively charged in acidic buffers and can be readily analyzed by CZE. mdpi.comnih.gov The analysis of metformin (B114582), a structurally related biguanide, by CZE has been extensively reported and provides a strong precedent for the analysis of this compound. researchgate.netelsevierpure.comnih.gov Typical CZE conditions for biguanide analysis involve:

Background Electrolyte (BGE): Phosphate or citrate (B86180) buffers at acidic to neutral pH are commonly used. researchgate.netelsevierpure.com

Applied Voltage: Voltages in the range of 15-30 kV are typical to achieve efficient separation. researchgate.netnih.gov

Detection: UV detection is commonly employed, with wavelengths in the range of 210-230 nm being suitable for biguanides. researchgate.netmdpi.com

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both charged and neutral analytes. wikipedia.orgnih.gov This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the BGE at a concentration above its critical micelle concentration (CMC). wikipedia.org The resulting micelles act as a pseudo-stationary phase, and separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. wikipedia.org MEKC can be particularly useful for separating this compound from its neutral impurities or degradation products. nih.govnih.gov

The table below summarizes typical CE conditions used for the analysis of the related biguanide, metformin, which would be a starting point for developing a method for this compound.

ParameterCapillary Zone Electrophoresis (CZE)Micellar Electrokinetic Chromatography (MEKC)
Background Electrolyte 40 mM Citrate buffer (pH 6.7) elsevierpure.com50 mM Borate buffer (pH 9.0) containing a surfactant nih.gov
Applied Voltage +15 kV researchgate.net20 kV nih.gov
Capillary Temperature 25-30 °C mdpi.comelsevierpure.com25 °C nih.gov
Detection Wavelength 214 nm elsevierpure.com210 nm nih.gov
Internal Standard Atenolol mdpi.comNot always necessary

This table is based on data from the analysis of metformin and serves as a guide for the analysis of this compound.

X-ray Diffraction Studies of this compound and its Complexes

X-ray diffraction (XRD) is an indispensable tool for the solid-state characterization of crystalline materials, providing detailed information about the atomic arrangement within a crystal lattice. americanpharmaceuticalreview.comnih.gov

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and to assess the crystallinity of a sample. nih.govumn.edu Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific phase. americanpharmaceuticalreview.com PXRD is crucial in pharmaceutical development for identifying different polymorphs (different crystal forms of the same compound), which can have distinct physical properties. nih.govmdpi.com For this compound, PXRD would be used to:

Confirm the crystalline nature of the material.

Identify the specific crystalline form.

Monitor for any phase changes during manufacturing or storage. mdpi.com

Assess the purity of the crystalline phase.

The PXRD pattern of a related compound, propranolol (B1214883) hydrochloride, has been reported and indexed, demonstrating the utility of this technique for characterizing hydrochloride salts of pharmaceutical compounds. nih.gov

Thermal Analysis Techniques for this compound Characterization (e.g., TGA, DSC)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are two of the most common thermal analysis methods.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. TGA is used to determine the thermal stability of a material and to study its decomposition profile. For this compound, TGA would provide information on:

The presence of water or residual solvents.

The onset temperature of thermal decomposition.

The stages of decomposition and the amount of residue remaining at high temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and glass transitions. For this compound, DSC would be used to determine:

The melting point and enthalpy of fusion.

The presence of any polymorphic transitions.

The glass transition temperature if the material is amorphous.

Studies on the thermal stability of metformin hydrochloride, a similar biguanide, have shown that it undergoes thermal degradation, and the kinetics of this degradation can be studied using thermal analysis. asianpubs.org A study on tetracycline (B611298) hydrochloride utilized TGA to determine the content of non-volatile impurities as part of a mass balance approach for purity assessment. mdpi.com

The table below outlines the type of information obtained from TGA and DSC analysis.

TechniqueInformation ObtainedRelevance to this compound
Thermogravimetric Analysis (TGA) Mass loss as a function of temperatureThermal stability, decomposition profile, presence of volatiles
Differential Scanning Calorimetry (DSC) Heat flow as a function of temperatureMelting point, polymorphism, glass transition

Elemental Analysis and Comprehensive Purity Assessment of this compound

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of this compound (C₄H₁₂ClN₅), the theoretical weight percentages of each element can be calculated. This experimental data is then compared to the theoretical values to confirm the empirical formula and assess the purity of the compound.

A comprehensive purity assessment of this compound can be achieved using a mass balance approach. This involves quantifying all major impurities and subtracting their total from 100%. mdpi.com The main classes of impurities that would be quantified include:

Structurally related impurities: Determined by a suitable chromatographic method like HPLC or CE.

Water content: Determined by Karl Fischer titration.

Residual solvents: Determined by headspace GC-MS.

Non-volatile impurities: Determined by TGA. mdpi.com

Chloride content: For the hydrochloride salt, the chloride content can be determined by techniques such as ion chromatography or titration. mdpi.comnih.gov

The purity of the free base can also be calculated from the purity of the salt form and the measured chloride content. mdpi.com

The theoretical elemental composition of this compound is presented in the table below.

ElementSymbolAtomic WeightNumber of AtomsTotal WeightWeight Percentage
CarbonC12.011448.04428.85%
HydrogenH1.0081212.0967.26%
ChlorineCl35.453135.45321.29%
NitrogenN14.007570.03542.06%
Total 166.628 100.00%

Molecular Formula: C₄H₁₂ClN₅

Iv. Reaction Mechanisms and Chemical Reactivity of N Propylbiguanide Hydrochloride

Acid-Base Properties and Protonation Equilibria of N-Propylbiguanide Hydrochloride

The most prominent chemical feature of the biguanide (B1667054) functional group is its strong basicity. Biguanides are significantly more basic than simple amines or even guanidines. nih.gov This high basicity arises from the extensive delocalization of the positive charge in the protonated form across the nitrogen atoms, leading to a highly stabilized conjugate acid. nih.gov Due to their high affinity for protons, biguanides are often classified as organo-superbases. nih.gov

PropertyDescriptionSource
Basicity Biguanides are strong organic bases, often categorized as superbases. nih.gov
Protonation Site Protonation occurs at the terminal imino nitrogen atoms. nih.gov
Conjugate Acid Stabilization The resulting cation is stabilized by extensive charge delocalization (resonance) and intramolecular hydrogen bonding. nih.gov
Gas-Phase Basicity (GB) For the parent biguanide, the calculated GB is high, reflecting its superbasic nature in apolar environments. researchgate.net

Coordination Chemistry of this compound with Metal Ions

Biguanides are well-recognized for their ability to form stable complexes with a wide array of transition metal ions. This chelating ability is a cornerstone of their chemical reactivity and has been extensively studied for various biguanide derivatives, particularly in the context of their biological activity.

Upon deprotonation, N-Propylbiguanide acts as a powerful bidentate ligand, coordinating to metal ions through two of its nitrogen atoms. researchgate.net This chelation typically involves the nitrogen atoms of the two imino groups, forming a stable six-membered chelate ring with the metal center. This bidentate coordination is a common feature for open-chain biguanides when interacting with metal cations. researchgate.net The resulting complexes are often very stable due to the chelate effect, which is the enhanced stability of a complex containing a chelating ligand compared to a similar complex with monodentate ligands.

PropertyDescriptionSource
Ligand Type Acts as a strong N-donor, bidentate chelating ligand after deprotonation.
Donor Atoms Coordinates through two nitrogen atoms, typically from the imino groups. researchgate.net
Chelate Ring Forms a stable six-membered chelate ring with the metal ion.
Coordination The chelate effect contributes to the high stability of the resulting metal complexes.

Metal complexes of biguanide derivatives are generally synthesized by reacting a salt of the desired metal (e.g., copper(II) chloride, nickel(II) chloride) with the biguanide ligand in a suitable solvent, often in an aqueous or alcoholic medium. The reaction is typically carried out under controlled pH conditions, as the coordination of the biguanide requires its deprotonation. The resulting complexes can be isolated as crystalline solids by cooling or evaporation of the solvent.

The characterization of these complexes involves a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the biguanide to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-H bonds. Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and helps to deduce the coordination geometry around the metal ion. Elemental analysis is employed to determine the stoichiometry of the complex (metal-to-ligand ratio). Other techniques such as magnetic susceptibility measurements and molar conductance can further elucidate the structure and nature of the complexes.

TechniquePurpose in Characterization of Metal-Biguanide ComplexesSource
Synthesis Method Reaction of a metal salt with the biguanide ligand in a suitable solvent, often with pH adjustment.
Infrared (IR) Spectroscopy To confirm ligand coordination by observing shifts in C=N and N-H stretching frequencies.
UV-Visible Spectroscopy To study electronic transitions and infer the coordination geometry of the metal center.
Elemental Analysis To determine the empirical formula and the metal-to-ligand stoichiometry.
Magnetic Susceptibility To determine the magnetic moment of the complex, providing insight into the electron configuration and geometry of the metal ion.

The bonding in these complexes primarily involves the donation of electron pairs from the nitrogen atoms of the biguanide ligand to the vacant d-orbitals of the transition metal ion, forming coordinate covalent bonds. The stability and properties of these bonds are influenced by the nature of the metal ion and the substituents on the biguanide ligand. While no specific crystal structure data for this compound complexes were found, data for the closely related metformin (B114582) complexes provide a good model. For example, in a nickel(II) complex with metformin, the Ni-N bond lengths are indicative of a typical coordinate bond in a square planar environment.

FeatureDescriptionExample (Metformin Complexes)Source
Common Geometries Square planar (for Cu(II), Ni(II)), Octahedral (for Co(II)).Ni(II) complex: Distorted square planar.
Bonding Type Coordinate covalent bonds formed by σ-donation from ligand N atoms to the metal center.Ni-N bond formation.
Structural Data Source Primarily single-crystal X-ray diffraction.[Ni(C₄H₁₁N₅)(C₄H₁₀N₅)]Cl·H₂O
Key Structural Parameters Metal-Nitrogen bond lengths and angles define the coordination sphere.Ni-N bond lengths vary slightly between the two conformers in the crystal structure.

Degradation Pathways and Chemical Stability of this compound in Model Systems

The chemical stability of biguanides is an important aspect of their chemistry, particularly in aqueous environments. While generally stable, they can undergo degradation under certain conditions.

Biguanides can undergo slow hydrolysis in aqueous solutions. The degradation pathway for biguanides can be influenced by pH. The antimalarial drug proguanil (B194036), a biguanide derivative, provides a relevant model for understanding these degradation processes. The metabolism of proguanil involves an oxidative transformation that can lead to either cyclization to form cycloguanil (B1669406) or hydrolysis to yield 4-chlorophenylbiguanide. This suggests that the biguanide core can be susceptible to both cyclization and hydrolytic cleavage. The hydrolysis of the biguanide structure ultimately leads to the formation of urea (B33335) and ammonia (B1221849) or their substituted derivatives. For N-Propylbiguanide, hydrolytic degradation would be expected to yield N-propylurea and guanidine (B92328), which could be further hydrolyzed. The rate of this degradation is generally slow under neutral conditions but can be accelerated at extreme pH values and elevated temperatures.

Degradation TypeConditionsPotential ProductsSource
Hydrolysis Aqueous solution, potentially accelerated by pH and temperature.Urea, Ammonia, Substituted ureas (e.g., N-propylurea), Guanidine.
Oxidative Metabolism (in vivo model) Enzymatic (e.g., cytochrome P450).Can lead to cyclized products or hydrolyzed biguanides.

Photolytic Degradation Processes

The degradation pathway would likely involve the excitation of the molecule to a higher energy state, followed by various relaxation processes that could include bond cleavage. For other nitrogen-containing pharmaceutical compounds, photolytic degradation often involves the cleavage of C-N bonds or transformations of the functional groups. For instance, the photodegradation of chloroquine, another nitrogenous drug, involves the cleavage of a C-Cl bond as a primary step. vulcanchem.com In the case of this compound, potential photolytic pathways could include the cleavage of the propyl-nitrogen bond or the breakdown of the biguanide structure itself.

It is also important to consider the role of photosensitizers in the environment, which could induce indirect photolysis. However, without specific experimental data, the precise mechanisms and products of this compound's photolytic degradation remain speculative.

Oxidative and Reductive Transformations

The biguanide functional group is generally considered to be relatively resistant to many classical oxidizing and reducing agents. acs.org However, under specific conditions, particularly in the presence of strong oxidizing agents or in biological systems, transformations can occur.

Oxidative Degradation:

Studies on the oxidative degradation of metformin, a structurally related biguanide, by advanced oxidation processes (AOPs) have shown that the biguanide moiety can be degraded. nih.govresearchgate.net These processes often involve the generation of highly reactive hydroxyl radicals (•OH), which can attack the electron-rich nitrogen centers and the carbon-nitrogen bonds of the biguanide structure. researchgate.net The degradation of metformin in alkaline and oxidative conditions has been observed, leading to the formation of several degradation products. researchgate.net While specific oxidative degradation products for this compound have not been documented, it is plausible that similar pathways involving hydroxylation and cleavage of the biguanide structure would occur.

In biological systems, some biguanides have been shown to interact with mitochondrial complex I, affecting the cellular redox state. nih.govresearchgate.net This interaction involves the biguanide influencing the production of reactive oxygen species (ROS). researchgate.net

Reductive Transformations:

The biguanide functional group is generally stable towards reduction. Specific studies detailing the reductive transformations of this compound are scarce.

Transformation Type General Reactivity of Biguanides Potential Reactants/Conditions for this compound Potential Products
Oxidative Degradation Susceptible to strong oxidizing agents and advanced oxidation processes. nih.govresearchgate.netHydroxyl radicals (•OH), ozone, hydrogen peroxide. researchgate.netCleavage of the biguanide structure, formation of urea, guanidine, and smaller amines.
Reductive Transformation Generally stable.Strong reducing agents.Likely no reaction under standard conditions.

Electrophilic and Nucleophilic Reactions Involving this compound

The biguanide moiety is electron-rich, making it a potent nucleophile. scholaris.ca This characteristic dominates its reactivity in electrophilic and nucleophilic reactions.

Nucleophilic Reactions:

The nitrogen atoms of the biguanide group, particularly the terminal amino groups, can act as nucleophiles. Biguanides can undergo nucleophilic substitution reactions with various electrophiles. scholaris.ca For example, metformin has been functionalized through reactions with aryl chlorides and acyl chlorides in the presence of a base. scholaris.ca The N1 and N5 positions are common sites for substitution. scholaris.ca Therefore, this compound, after deprotonation to the free base, would be expected to react with electrophiles such as alkyl halides, acyl halides, and other activated species. The synthesis of biguanides often involves the nucleophilic attack of an amine on a cyanoguanidine, highlighting the nucleophilic character of amines in forming the biguanide structure. nih.gov

Electrophilic Reactions:

Due to the electron-rich nature of the biguanide functional group, it is not expected to readily participate in electrophilic reactions where it acts as the electrophile. However, intramolecular electrophilic substitution has been observed in certain biguanide derivatives under high-temperature conditions. nih.gov It is also possible to activate the biguanide structure to make it more susceptible to nucleophilic attack, as seen in some synthetic methodologies. nih.gov

Reaction Type Role of N-Propylbiguanide Reactant Type Example Reaction
Nucleophilic Substitution NucleophileAlkyl Halides, Acyl HalidesReaction with an acyl chloride to form an N-acylated propylbiguanide. scholaris.ca
Electrophilic Aromatic Substitution (Intramolecular) Nucleophile (aromatic ring)Activated biguanide intermediateCyclization reactions under harsh conditions. nih.gov

V. Theoretical and Computational Investigations of N Propylbiguanide Hydrochloride

Quantum Chemical Calculations of N-Propylbiguanide Hydrochloride: Structure, Energetics, and Electronic Properties

Quantum chemical calculations, which are based on the principles of quantum mechanics, are instrumental in predicting the properties of a molecule from its fundamental electronic structure. These methods can provide highly accurate information about molecular geometry, stability, and a variety of electronic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

A conformational analysis of this compound using DFT would involve exploring the potential energy surface of the molecule to identify its stable three-dimensional arrangements, or conformers. This is achieved by systematically rotating the rotatable bonds within the molecule, such as those in the propyl chain and around the biguanide (B1667054) backbone. For each conformation, the energy is calculated, allowing for the identification of the lowest energy (most stable) conformers. The results of such an analysis are typically presented as a potential energy surface or a table of relative energies of the stable conformers. While specific data for this compound is unavailable, studies on related biguanide structures have shown that intramolecular hydrogen bonding and steric interactions play a crucial role in determining the preferred conformations.

Furthermore, DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and are directly related to the infrared (IR) and Raman spectra of the compound. By calculating these frequencies, a theoretical vibrational spectrum can be generated, which can be compared with experimental spectra to confirm the structure of the molecule and to assign the observed spectral bands to specific molecular motions. For biguanide derivatives, characteristic vibrational modes include N-H stretching, C-N stretching, and various deformation modes of the guanidinium-like groups.

Table 1: Hypothetical Data Table for DFT Conformational Analysis of N-Propylbiguanide

ConformerDihedral Angle (N-C-C-C) (°)Relative Energy (kcal/mol)Population (%)
Anti1800.0075.3
Gauche (+)601.2512.3
Gauche (-)-601.2512.3
Eclipsed05.500.1

Note: This table is a hypothetical representation of what a DFT conformational analysis might yield and is not based on actual experimental or computational data for this compound.

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy for molecular properties. However, they are computationally more demanding than DFT.

For this compound, ab initio calculations could be employed to obtain highly accurate predictions of its geometric parameters (bond lengths and angles), dipole moment, and electronic energies. These high-accuracy calculations can serve as a benchmark for less computationally expensive methods like DFT. Due to their computational cost, ab initio methods are often used for smaller molecules or to refine the results obtained from DFT calculations for specific properties of interest.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules in various environments.

The behavior of a molecule can be significantly influenced by its surrounding solvent. MD simulations are particularly well-suited to study these solvent effects. To investigate the solvation dynamics of this compound, a simulation would be set up with one or more this compound molecules placed in a box of solvent molecules, typically water.

The simulation would track the positions and velocities of all atoms over time, revealing how the solvent molecules arrange themselves around the solute and how these arrangements fluctuate. Key aspects that can be analyzed include the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute, and the dynamics of the solvent shell around the solute. For an ionic compound like this compound, these simulations would highlight the specific interactions of water molecules with the positively charged biguanidinium group and the chloride anion.

MD simulations can also be used to study how multiple molecules of this compound interact with each other in solution. By simulating a system with a higher concentration of the compound, it is possible to observe and characterize aggregation phenomena.

The simulations would reveal the preferred modes of interaction between the molecules, such as hydrogen bonding between the biguanide groups or hydrophobic interactions involving the propyl chains. Analysis of the simulation trajectories can provide insights into the structure and stability of any aggregates that form. Studies on similar molecules, such as polyhexamethylene biguanide, have shown that a combination of electrostatic and van der Waals interactions drives the adsorption and aggregation processes.

Prediction of Spectroscopic Properties of this compound through Computational Methods

Computational methods are invaluable for predicting and interpreting various types of spectra, providing a crucial link between molecular structure and experimental observations.

As mentioned in section 5.1.1, DFT calculations are a primary tool for predicting vibrational spectra (IR and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be constructed. This predicted spectrum can aid in the assignment of experimental spectral features and can be used to study how the spectrum changes with conformation or upon interaction with other molecules.

In addition to vibrational spectroscopy, computational methods can also predict Nuclear Magnetic Resonance (NMR) spectra. The chemical shifts of different nuclei (e.g., ¹H, ¹³C, ¹⁵N) in a molecule are highly sensitive to their local electronic environment. Quantum chemical calculations can predict these chemical shifts with a good degree of accuracy. For this compound, predicting the ¹H and ¹³C NMR spectra would help in assigning the resonances observed in experimental NMR studies and would provide further confirmation of its molecular structure.

Table 2: Hypothetical Data Table for Predicted Vibrational Frequencies of N-Propylbiguanide

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
134503445N-H stretch
229602955C-H stretch (propyl)
316401635C=N stretch
415801575N-H bend
514501448CH₂ bend (propyl)

Note: This table is a hypothetical representation of what a vibrational frequency analysis might yield and is not based on actual experimental or computational data for this compound.

Conformational Analysis of this compound

The conformational landscape of this compound is primarily dictated by the biguanide core structure. Like other biguanides, it can exist in several tautomeric and conformational forms. Due to its high basicity, the molecule is predominantly found in its monoprotonated state under standard physiological conditions. nih.govresearchgate.net Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the most stable structures of the biguanide framework. nih.govsdiarticle4.com

While specific conformational analysis data for this compound is not extensively available in published literature, insights can be drawn from studies on the parent biguanide molecule and its other derivatives, such as metformin (B114582). acs.org The biguanide structure is characterized by a chain of five atoms (N-C-N-C-N) with multiple rotatable bonds and possible sites for protonation.

DFT calculations on the parent biguanide molecule have identified several main conformers. sdiarticle4.com The relative orientation of the two imino (=NH) groups leads to different spatial arrangements. These studies indicate that tautomers where the proton is delocalized across the N-C-N-C-N backbone are particularly stable. acs.org For the hydrochloride salt, the proton is associated with the biguanide moiety, leading to a resonance-stabilized cation. This delocalization of positive charge across the π-system is a key feature of its structure. researchgate.net

The presence of the N-propyl group introduces additional conformational possibilities and steric considerations compared to the unsubstituted biguanide. The rotation around the C-N bond connecting the propyl group to the biguanide core will generate different conformers with varying energies. However, the fundamental geometry of the protonated biguanide core is expected to be similar to that observed in related compounds. X-ray crystallography and molecular modeling studies on similar biguanides have shown that the structures are often non-planar. nih.gov

Table 1: Theoretical Conformational Data for the Biguanide Core This table presents generalized findings for the parent biguanide structure from DFT studies, which serve as a model for N-Propylbiguanide.

Tautomer/Conformer FeatureDescriptionPredicted StabilityReference
Protonation Site Protonation occurs on one of the imino nitrogen atoms, with the positive charge delocalized across the N-C-N-C-N system.High nih.govacs.org
Geometric Isomers Isomers can be defined based on the cis/trans arrangement around the C=N double bonds relative to the central N-H bond.The most stable conformer typically features a specific arrangement that minimizes steric hindrance and maximizes electronic stabilization. sdiarticle4.com
Tautomerism Neutral biguanides exhibit imino-enamino tautomerism. The protonated form exists as a single, resonance-stabilized tautomer.The protonated tautomer is overwhelmingly favored in acidic/neutral solutions. acs.org
Non-Planarity The biguanide backbone in crystal structures of related compounds is often twisted to reduce intramolecular steric strain.A non-planar structure is energetically favorable. nih.gov

In Silico Modeling of this compound Reactivity and Reaction Pathways

In silico modeling is crucial for understanding the chemical reactivity of this compound. Computational methods can predict sites susceptible to nucleophilic or electrophilic attack, calculate reaction energies, and map out potential reaction pathways.

The most significant chemical property of biguanides modeled computationally is their extremely high basicity. nih.gov DFT calculations have been used to predict the acid dissociation constants (pKa) for the protonated forms of various biguanide drugs, confirming their existence as cations over a wide pH range. nih.gov For N-Propylbiguanide, the model predicts that one of the nitrogen atoms readily accepts a proton, forming the stable hydrochloride salt. The calculations show that the resulting positive charge is not localized on a single atom but is distributed across the molecule, which accounts for its stability. acs.org

Computational models can also elucidate reaction mechanisms. The synthesis of unsymmetrical biguanides, such as N-Propylbiguanide, often involves the reaction of a cyanoguanidine with a primary amine (like propylamine) under acidic conditions. scholaris.ca Theoretical modeling can simulate this reaction by:

Modeling the protonation of the cyanoguanidine's nitrile group, which activates it for nucleophilic attack.

Calculating the energy barrier for the subsequent attack by the amine's nitrogen atom.

Mapping the intermediates and transition states along the reaction coordinate to the final biguanide product.

Furthermore, in silico studies can predict potential degradation pathways. For instance, the oxidation of biguanides by radical species has been investigated computationally. researchgate.net These models can identify which hydrogen atoms are most susceptible to abstraction and predict the structure of the resulting oxidation products. Such studies are vital for understanding the chemical stability and potential metabolic fate of the compound. Another modeled reaction is the dehydrocoupling between biguanides and silanes, which has been shown to form oligomeric products. rsc.org

Table 2: Summary of In Silico Reactivity Insights for the Biguanide Class This table summarizes key reactivity parameters and pathways for biguanides as investigated through computational modeling.

Reactivity AspectIn Silico Modeling ApproachKey FindingsReference
Basicity (pKa) DFT calculations with solvent correction models.Biguanides are extremely strong bases, with predicted pKa values ensuring they are monoprotonated over a broad pH range. nih.gov
Synthesis Pathway Transition state theory and reaction coordinate mapping.The reaction of a primary amine with an acid-activated cyanoguanidine is an energetically favorable pathway. scholaris.ca
Coordination Chemistry DFT calculations of ligand-metal complexes.The imino nitrogens are the most favorable sites for coordination with metal ions, forming stable six-membered rings. sdiarticle4.com
Oxidative Degradation Modeling of reactions with radical species (e.g., ·OH).Computational models can identify the most likely sites of radical attack and predict the structures of degradation products. researchgate.net

Vi. Emerging Academic Applications and Future Research Directions for N Propylbiguanide Hydrochloride

N-Propylbiguanide Hydrochloride as a Building Block in Novel Organic Synthesis

The concept of using well-defined, reactive molecules as "building blocks" is a cornerstone of modern organic chemistry, enabling the construction of more complex structures with desired functionalities. This compound is emerging as such a scaffold, providing a reactive biguanide (B1667054) core for the synthesis of new chemical entities.

This compound can serve as a foundational unit for creating more elaborate molecules. The synthesis of unsymmetrical biguanides often involves the reaction of an amine with a cyanoguanidine under acidic conditions. scholaris.ca Conversely, a pre-formed biguanide salt like this compound can act as a nucleophile, allowing for its addition to various electrophilic molecules. This approach facilitates the incorporation of the propylbiguanide moiety into larger, multifunctional compounds. For instance, research on related biguanides like metformin (B114582) has shown that the biguanide unit can be added to functionalized silica (B1680970) or other scaffolds via nucleophilic substitution reactions. scholaris.ca This strategy allows for the development of new derivatives where the inherent properties of the biguanide are combined with other chemical features, a principle that is directly applicable to this compound for creating novel compound libraries.

The biguanide functional group possesses two key properties that make it highly suitable for applications in catalysis: strong basicity and an ability to act as a bidentate ligand for metal ions. nih.govacs.org

Base Catalysis: Biguanides are recognized as strong organic bases, sometimes classified as "superbases," because the protonated form is significantly stabilized by resonance and the formation of a bidentate hydrogen bond. scholaris.ca This strong basicity allows this compound to function as an effective catalyst in reactions that require proton abstraction, such as certain condensation or elimination reactions.

Ligand in Metal Catalysis: The two "imine-like" nitrogen atoms in the biguanide structure can chelate to a metal center, forming a stable complex. nih.govacs.org Biguanide-metal complexes have been successfully employed as catalysts in various cross-coupling reactions. For example, biguanide-functionalized systems have been used to immobilize palladium, creating recyclable nanocatalysts for the Suzuki-Miyaura coupling reaction. nih.gov this compound can, therefore, be utilized as a ligand to prepare novel transition metal catalysts, potentially influencing the catalyst's solubility, stability, and activity.

Catalytic ApplicationRole of Biguanide MoietyExample Reaction Type
Base CatalysisStrong proton acceptor (Superbase)Condensation, Elimination
Metal CatalysisBidentate chelating ligandSuzuki-Miyaura Coupling

Role of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is rich with features that promote such interactions, including multiple N-H donors, sp²-hybridized nitrogen acceptors, and an ionic chloride counter-ion. These features enable it to participate in the formation of ordered, self-assembled structures.

Research on the crystal structures of related biguanide derivatives reveals extensive networks of hydrogen bonds. nih.gov Specifically, interactions such as N–H···Cl hydrogen bonds are critical in building the crystal packing, forming chains and three-dimensional lattices. nih.gov Hirshfeld surface analysis, a tool to visualize intermolecular interactions, confirms that these hydrogen bonds are the dominant forces in the supramolecular assembly of biguanide salts. nih.gov

Furthermore, when functionalized with longer alkyl chains, biguanides can act as surfactants, self-assembling in aqueous media to form micelles. nih.gov This behavior is foundational to their use in micellar catalysis. nih.gov Given these precedents, this compound is an excellent candidate for designing new supramolecular architectures, where its hydrogen bonding and ionic pairing capabilities can be harnessed to create predictable and functional molecular assemblies.

Applications in Analytical Chemistry as a Reference Standard or Derivatizing Agent

In analytical chemistry, the purity and availability of reference standards are paramount for the accurate quantification of substances.

Reference Standard: For any study involving the quantification of this compound—be it in pharmacokinetic, environmental, or quality control settings—a highly purified sample of the compound is required as a reference standard. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) rely on such standards for calibration. nih.gov The development of reliable analytical methods for biguanides necessitates the use of matrix-matched calibrants and, often, isotope-labeled internal standards, for which pure this compound serves as the essential starting point. nih.gov

Derivatizing Agent: While the biguanide group itself can be derivatized for detection, the reactive nature of its amine functionalities suggests a potential, though less explored, role for this compound as a derivatizing agent. nih.gov Molecules containing amine groups are often used to "tag" other compounds (e.g., those with carbonyl or carboxyl groups) to enhance their detectability in chromatographic or spectroscopic methods. The biguanide moiety could introduce a specific tag that facilitates analysis by mass spectrometry due to its high nitrogen content and ease of protonation.

Environmental Chemistry Aspects of this compound: Chemical Fate and Transformation in Abiotic Systems

Understanding the environmental fate of a chemical is crucial for assessing its potential impact. For this compound, this involves studying its persistence and transformation in abiotic (non-biological) systems, primarily through processes like hydrolysis and photolysis.

The biguanide functional group is generally characterized by high chemical stability. nih.gov Related biguanides like metformin are known to be persistent, passing through the body largely unchanged and being detected in wastewater. nih.gov This suggests that this compound is likely resistant to rapid degradation in the environment.

Hydrolysis: Hydrolysis is a potential degradation pathway where a molecule is cleaved by reaction with water. The rate of hydrolysis is often dependent on pH and temperature. researchgate.netnih.gov While specific data for this compound is not widely available, its stability suggests that hydrolysis would be a slow process under typical environmental pH conditions (pH 5-9).

Photolysis: Photolysis involves the breakdown of a chemical by sunlight. The rate of this process depends on the molecule's ability to absorb light in the solar spectrum (above 290 nm). researchgate.net Without a significant chromophore that absorbs UV-B or UV-A light, direct photolysis of this compound is expected to be minimal. Indirect photolysis, mediated by other substances in the water like nitrate (B79036) or dissolved organic matter, could contribute to its transformation, but this pathway remains to be investigated.

Further research is needed to determine the specific degradation products and transformation pathways for this compound in various abiotic environmental compartments.

Potential in Advanced Materials Science as a Precursor or Component

The properties of the biguanide group—its positive charge at physiological pH, ability to coordinate metals, and capacity for hydrogen bonding—make it an attractive component for advanced materials. This compound, as a monomeric unit, can serve as a precursor or functionalizing agent in polymer and materials chemistry.

A prominent example of biguanides in materials science is polyhexamethylene biguanide (PHMB), a polymer composed of repeating biguanide units linked by hexamethylene chains. sathyabama.ac.in PHMB is widely used as an industrial disinfectant and antiseptic, demonstrating that polymers incorporating the biguanide moiety can have potent biological activity. sathyabama.ac.in

Recent research has focused on creating more complex architectures, such as hyperbranched polymeric biguanides, by combining biguanide structures with other polymer cores like PAMAM dendrimers. mdpi.com These novel materials exhibit enhanced properties, showcasing the synergistic effects of combining the biguanide component with other structural units. This compound could be used in similar ways:

Monomer for Polymerization: It could potentially be used in condensation polymerization reactions to create new linear or cross-linked polymers.

Surface Functionalization: It could be grafted onto the surface of materials (e.g., silica, nanoparticles, medical implants) to impart specific properties, such as antimicrobial activity or altered surface charge.

The incorporation of the N-propylbiguanide unit into materials offers a pathway to designing new polymers and composites with tailored functionalities for a range of applications.

Q & A

Q. How can computational models predict the pharmacokinetic profile of this compound?

  • Methodology : Use quantitative structure-activity relationship (QSAR) models to estimate logP, pKa, and permeability. Validate predictions with in vitro Caco-2 assays. Apply PBPK modeling (e.g., GastroPlus) to simulate absorption/distribution. Compare results with in vivo rodent studies, adjusting for species-specific clearance rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.